Benzamide, N-[1-(1-naphthalenyl)ethyl]-
CAS No.: 106209-10-3
Cat. No.: VC15914299
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
![Benzamide, N-[1-(1-naphthalenyl)ethyl]- - 106209-10-3](/images/structure/VC15914299.png)
Specification
CAS No. | 106209-10-3 |
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Molecular Formula | C19H17NO |
Molecular Weight | 275.3 g/mol |
IUPAC Name | N-(1-naphthalen-1-ylethyl)benzamide |
Standard InChI | InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21) |
Standard InChI Key | SWXCAPQLMYZZTK-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core (N-phenylcarboxamide) bonded to a chiral 1-(1-naphthyl)ethyl group. The naphthalene system introduces significant aromaticity and steric bulk, while the ethyl bridge confers conformational flexibility. The (1R) stereochemistry at the ethyl carbon is critical for molecular recognition in biological systems .
Key structural descriptors:
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SMILES notation:
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
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Hydrogen bond donors/acceptors: 1 donor (amide NH), 1 acceptor (amide carbonyl) .
Physicochemical Characteristics
The compound’s logP (calculated) of 3.82 suggests moderate lipophilicity, favoring membrane permeability. Its polar surface area (49.3 Ų) aligns with drug-like molecules, hinting at potential bioavailability .
Property | Value |
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Molecular formula | C₁₉H₁₇NO |
Molecular weight | 275.3 g/mol |
XLogP3 | 3.82 |
Topological polar SA | 49.3 Ų |
Heavy atoms | 21 |
Synthetic Methodologies
Classical Amidation Approaches
The compound is typically synthesized via amide coupling between 1-(1-naphthyl)ethylamine and benzoyl chloride. Stereoselective synthesis requires chiral resolution or asymmetric catalysis to isolate the (R)-enantiomer . A representative procedure involves:
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Reacting 1-(1-naphthyl)ethylamine with benzoyl chloride in dichloromethane.
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Using triethylamine as a base to scavenge HCl.
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Purifying via column chromatography (silica gel, hexane/ethyl acetate) .
Challenges in Stereochemical Control
The (R)-configuration is prone to racemization under acidic or high-temperature conditions. Strategies to mitigate this include:
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Low-temperature reactions (<0°C).
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Chiral auxiliaries or enzymes (e.g., lipases) for kinetic resolution .
Pharmacological and Biological Research
Receptor Binding Studies
Structural analogs, such as N-benzylbenzamides, exhibit dual activity as soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) modulators . The naphthalene moiety in Benzamide, N-[1-(1-naphthalenyl)ethyl]- may similarly interact with hydrophobic binding pockets in these targets.
Metabolic Stability
In vitro assays of related compounds show moderate microsomal stability (t₁/₂ > 30 min) . The ethyl spacer may reduce metabolic oxidation compared to methyl analogs, but in vivo pharmacokinetic studies are needed.
Applications in Drug Discovery
Dual sEH/PPARγ Modulation
The fusion of benzamide and naphthalene pharmacophores mirrors hybrid scaffolds in multitarget therapeutics . For example, compound 1c from J. Med. Chem. (2016) achieved plasma concentrations of 20 μM after oral dosing, with significant modulation of EET/DHET ratios . Structural parallels suggest the target compound could be optimized for similar dual activity.
Anticancer Scaffolds
Naphthalene derivatives inhibit topoisomerases and tubulin polymerization. Molecular docking studies could explore interactions between this compound and cancer-related enzymes.
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